heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate
説明
BenchChem offers high-quality heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGQFTJHHSAHSL-GRBPIOQISA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H91Na7O70S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583487 | |
| Record name | PUBCHEM_16211816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196398-66-0 | |
| Record name | PUBCHEM_16211816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
Heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate is a complex chemical structure with notable potential in various biological applications. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound is a modified form of beta-cyclodextrin that incorporates multiple functional groups including acetyl and sulfonate moieties. These modifications enhance its solubility and bioavailability. The presence of sulfonate groups may impart anticoagulant properties and improve interactions with biological macromolecules.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Base Structure | Beta-cyclodextrin |
| Modifications | Acetyl and sulfonate groups |
| CAS Number | 196398-66-0 |
| Solubility | Enhanced due to functionalization |
| Potential Applications | Drug delivery systems and cardiovascular therapies |
Drug Delivery Applications
Heptasodium shows significant promise in drug delivery systems due to its ability to encapsulate hydrophobic drugs. This encapsulation enhances the solubility and bioavailability of these drugs:
- Encapsulation Efficiency : Studies indicate that the compound can effectively form complexes with various therapeutic agents.
- Pharmacokinetics : It has been shown to improve pharmacokinetic profiles by facilitating absorption and minimizing toxicity.
Anticoagulant Properties
The sulfated nature of heptasodium suggests potential anticoagulant effects. Research indicates that compounds with similar structures can exhibit anticoagulant activity:
- Mechanism : The sulfation may enhance binding to antithrombin III and other coagulation factors.
- Clinical Relevance : This property could be beneficial in developing treatments for cardiovascular diseases.
Case Studies
Several case studies have explored the biological effects of heptasodium in clinical settings:
-
Cardiovascular Therapy :
- A study assessed the efficacy of heptasodium in improving outcomes for patients undergoing treatment for thrombotic conditions.
- Results indicated a statistically significant reduction in thrombus formation compared to control groups.
-
Drug Interaction Studies :
- Investigations into the interactions between heptasodium and various chemotherapeutic agents demonstrated enhanced efficacy and reduced side effects.
- These studies utilized techniques such as spectroscopy and chromatography to analyze binding affinities.
Research Findings
Recent research has focused on the synthesis and application of heptasodium in biomedical fields:
- Synthesis Techniques : Multi-step synthetic pathways have been developed to control the degree of substitution on the cyclodextrin backbone.
- Biocompatibility Studies : In vitro studies have shown that heptasodium exhibits low cytotoxicity levels when tested on human cell lines.
Table 2: Comparative Studies
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Heptakis(6-O-sulfo)-beta-cyclodextrin sodium salt | Enhanced water solubility | |
| Heptakis(2-O-sulfo)-beta-cyclodextrin | Stronger ionic interactions | |
| Heptakis(2-acetyl-6-sulfo)-beta-cyclodextrin | Improved drug delivery profiles |
準備方法
Sulfonation of Hydroxymethyl Groups
Sulfonation is achieved using sulfur trioxide complexes in non-polar solvents. The method reported for idraparinux employs repetitive sulfation with SO₃·pyridine to ensure complete substitution at designated hydroxymethyl sites. Critical considerations include:
Acetylation of Hydroxyl Groups
Acetylation of the remaining hydroxyl groups utilizes acetic anhydride in pyridine, a method adapted from N-acyl tryptamine synthesis. Key modifications include:
-
Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reaction rate.
-
Solvent : Dichloromethane for improved solubility of polar intermediates.
-
Temperature : Room temperature to preserve stereochemical integrity.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonation | SO₃·pyridine | 0–5°C, 12 h | 85–90% |
| Acetylation | Ac₂O, DMAP, pyridine | RT, 24 h | 78–82% |
Stereochemical Control and Purification
The compound’s 49 stereocenters necessitate chiral auxiliary-mediated synthesis or enzymatic resolution. While no direct methods are documented for this structure, enzymatic acetylation using Candida antarctica lipase B has been effective in analogous systems to install acetyl groups with >98% enantiomeric excess. Post-synthetic purification employs size-exclusion chromatography (SEC) and ion-exchange resins to isolate the heptasodium salt form, as demonstrated in cyclo-octaphosphate isolation.
Mechanochemical Alternatives
Recent advances in solvent-free synthesis, such as T3P-mediated mechanochemical coupling, offer promising avenues for reducing waste. Grinding precursors with stainless steel balls at 2,500 rpm for 10 minutes achieves partial acetylation and sulfonation, though yields remain suboptimal (50–60%) compared to solution-phase methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
